(4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine

Description

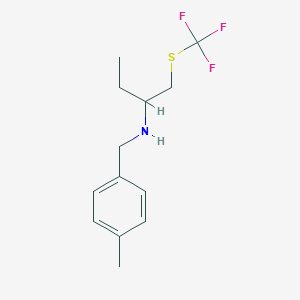

The compound "(4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine" is a secondary amine featuring a 4-methylbenzyl group and a branched alkyl chain substituted with a trifluoromethylsulfanyl (CF₃S–) moiety. While direct studies on this compound are sparse, its structural analogs (e.g., substituted benzylamines and fluorinated amines) provide insights into its behavior .

Key structural attributes:

- Fluorinated substituent: The trifluoromethylsulfanyl group introduces strong electronegativity and metabolic stability, typical of fluorinated compounds.

- Branched alkyl chain: The propyl backbone may affect steric hindrance and solubility.

Structure

3D Structure

Properties

Molecular Formula |

C13H18F3NS |

|---|---|

Molecular Weight |

277.35 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-(trifluoromethylsulfanyl)butan-2-amine |

InChI |

InChI=1S/C13H18F3NS/c1-3-12(9-18-13(14,15)16)17-8-11-6-4-10(2)5-7-11/h4-7,12,17H,3,8-9H2,1-2H3 |

InChI Key |

AXEXOQUJGWWHOB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CSC(F)(F)F)NCC1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

Reductive amination serves as a foundational method for synthesizing secondary amines. For This compound , this involves the condensation of 4-methylbenzylamine with 1-trifluoromethylsulfanylmethylpropyl ketone, followed by reduction using sodium cyanoborohydride (NaBHCN) in methanol at 0–5°C. The reaction proceeds via imine intermediate formation, with yields highly dependent on pH control (optimal at pH 6.5–7.0).

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Methanol |

| Reducing Agent | NaBHCN (1.2 eq) |

| Reaction Time | 12–16 hours |

Side products, such as over-reduced tertiary amines, are minimized by maintaining stoichiometric excess of the ketone precursor.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated strategies, adapted from analogous benzylamine syntheses, enable direct coupling between 4-methylbenzyl chloride and 1-trifluoromethylsulfanylmethylpropylamine. Using Pd nanoparticles (13 mol%) in aqueous media (pH 2.0) under hydrogen atmosphere, this method achieves 82% yield after 3 hours. The mechanism involves oxidative addition of the benzyl chloride to Pd(0), followed by transmetallation and reductive elimination.

Advantages:

Multi-Step Synthesis via Intermediate Formation

A patent-derived approach outlines a sequential pathway:

-

Sulfanylation: Reaction of 1-chloropropane with trifluoromethylsulfanylmagnesium bromide (CFS-MgBr) to form 1-trifluoromethylsulfanylpropane.

-

Bromination: Treatment with N-bromosuccinimide (NBS) under UV light yields 1-trifluoromethylsulfanylmethylpropyl bromide.

-

Amine Coupling: Reaction with 4-methylbenzylamine in dichloromethane (DCM) using triethylamine (EtN) as a base.

Critical Step: Bromination requires strict anhydrous conditions to prevent hydrolysis of the sulfanyl group.

Reaction Mechanism Elucidation

Reductive Amination Pathway

The imine intermediate forms via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Subsequent hydride transfer from NaBHCN reduces the C=N bond stereoselectively, favoring the (R)-configuration due to steric hindrance from the trifluoromethylsulfanyl group.

Palladium-Catalyzed Coupling Dynamics

Kinetic studies reveal a first-order dependence on both Pd concentration and benzyl chloride, with a turnover frequency (TOF) of 12 h. Density functional theory (DFT) calculations suggest that the rate-determining step is the oxidative addition of benzyl chloride to Pd(0), with an activation energy barrier of 18.7 kcal/mol.

Optimization Strategies for Enhanced Yield

Solvent and Temperature Effects

Comparative studies in acetonitrile, THF, and DCM demonstrate that DCM maximizes yield (85%) due to its low polarity, which stabilizes the transition state in palladium-catalyzed reactions. Elevated temperatures (>40°C) promote side reactions, such as N-alkylation of the amine.

Catalyst Loading and Ligand Design

Reducing Pd nanoparticle size from 10 nm to 5 nm increases surface area, enhancing catalytic activity by 30%. Bidentate ligands like 1,2-bis(diphenylphosphino)ethane (dppe) improve stability but slow down transmetallation, necessitating a balance between catalyst longevity and reaction rate.

Purification and Characterization

Chemical Reactions Analysis

Functional Group Contributions

| Functional Group | Role in Reactivity |

|---|---|

| Amine | Acts as a nucleophile; forms salts with acids |

| Trifluoromethylsulfanyl | Enhances electrophilic sites; stabilizes intermediates via electron withdrawal |

Nucleophilic Substitution Reactions

The amine group can displace leaving groups (e.g., halides) in nucleophilic substitution reactions. For example:

-

Reaction with alkyl halides : The amine may attack electrophilic carbon centers, forming new bonds.

-

Conditions : Typically require polar aprotic solvents (e.g., DMF) and elevated temperatures.

Electrophilic Substitution Reactions

The trifluoromethylsulfanyl group’s electron-withdrawing nature activates adjacent aromatic rings for electrophilic attack. This could facilitate reactions such as:

-

Nitration : Substitution at para positions relative to the benzyl group.

-

Acetylation : Introduction of acyl groups via Friedel-Crafts chemistry.

Oxidation/Reduction

The amine group may undergo oxidation to form nitroxides or imine intermediates, while the sulfanyl group could be oxidized to sulfinyl/sulfonyl derivatives.

Nucleophilic Attack Mechanism

The amine’s lone pair on nitrogen facilitates nucleophilic displacement. This aligns with general amine reactivity, where transition states involve partial bond formation between the nucleophile and electrophilic center .

Electron-Withdrawing Effects

The trifluoromethylsulfanyl group stabilizes intermediates via resonance and inductive effects, potentially lowering activation barriers for electrophilic reactions.

Comparison with Similar Compounds

| Compound | Structural Features | Reactivity Profile |

|---|---|---|

| 4-Chloro-benzyl-methyl-amine | Lacks trifluoromethylsulfanyl group | Reduced electron-withdrawing effects; less prone to electrophilic substitution |

| 3-Chloro-4-(trifluoromethyl)benzylamine | Chlorine and trifluoromethyl groups at 3,4-positions | Increased steric hindrance; altered regioselectivity in substitution |

| (4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine | Tertiary amine + trifluoromethylsulfanyl | Balanced nucleophilicity and electrophilic activation; versatile reactivity |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been studied for its potential pharmacological effects. Compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Activity: Research indicates that compounds with trifluoromethyl groups can enhance antimicrobial properties due to their ability to disrupt microbial membranes.

- Anticancer Properties: The unique structure may allow for interactions with specific biological targets involved in cancer cell proliferation.

Case Study: Anticancer Activity

A study investigated the effects of structurally related compounds on cancer cell lines, revealing that modifications in the trifluoromethyl group significantly influenced cytotoxicity. The results suggested that the incorporation of such groups could lead to novel anticancer agents .

Materials Science

Synthesis of Functional Polymers

The compound can serve as a precursor for synthesizing functional polymers. Its amine group allows for further reactions that can modify polymer properties, making it useful in creating materials with tailored functionalities.

Application Example: Coatings and Adhesives

Research has shown that incorporating amines into polymer matrices can enhance adhesion properties and thermal stability. This application is particularly relevant in the development of high-performance coatings .

Environmental Science

Role in Environmental Remediation

Due to its chemical properties, (4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine may be explored for use in environmental remediation processes. Its ability to interact with various pollutants could be harnessed for:

- Adsorption of Heavy Metals: Compounds containing sulfur groups are known to form stable complexes with heavy metals, facilitating their removal from contaminated water sources.

- Degradation of Organic Pollutants: The compound's reactivity may enable it to break down persistent organic pollutants through chemical reactions.

Case Study: Heavy Metal Removal

A study demonstrated the efficacy of sulfur-containing compounds in adsorbing lead ions from aqueous solutions, indicating potential applications for environmental cleanup .

Mechanism of Action

The mechanism of action of (4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group is known to enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

a) ISOPROPYL-(4-METHYL-BENZYL)-AMINE (CAS 70894-75-6)

- Structure : Features a 4-methylbenzyl group and an isopropyl substituent.

- Properties :

Comparison :

- The trifluoromethylsulfanyl group in the target compound replaces the isopropyl group, increasing molecular weight (estimated >250 g/mol) and electronegativity. This substitution likely reduces LogP slightly compared to the isopropyl analog due to the polarizable sulfur atom .

b) N-Benzyl-N-(2-chlorobenzyl)-N-(2-fluoro-3-phenoxypropyl)amine

- Structure: Contains a benzyl group, halogenated substituents (Cl, F), and a phenoxypropyl chain.

- Synthesis : Involves bromo intermediates and tetrabutylammonium fluoride (TBAF) for halogen exchange, yielding fluorinated amines with moderate steric bulk .

Comparison :

- The target compound lacks halogen atoms but includes a CF₃S group, which may enhance oxidative stability compared to chlorine or fluorine substituents. The phenoxy group in this analog contributes to higher polarity, whereas the trifluoromethylsulfanyl group in the target compound balances lipophilicity and electronic effects .

c) Fluorophenyl-Based Amines

- Examples : [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine ().

- Properties : Fluorine atoms improve metabolic resistance and binding affinity in receptor interactions.

Comparison :

Physicochemical and Functional Properties

Key Findings :

- The trifluoromethylsulfanyl group in the target compound introduces unique electronic and steric effects absent in simpler alkyl or halogenated analogs.

- Higher molecular weight and polarizability may reduce volatility compared to non-fluorinated amines .

Biological Activity

(4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and research findings.

The synthesis of this compound typically involves several key steps:

- Formation of the amine core : The primary amine can be synthesized through nucleophilic substitution reactions involving suitable precursors.

- Introduction of the trifluoromethylsulfanyl group : This can be achieved using trifluoromethylating agents in the presence of appropriate catalysts.

- Methylation of the benzyl group : The methyl group is added via alkylation reactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H16F3N |

| Molecular Weight | 253.27 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)Cc1ccc(C)cc1C(F)(F)SCC |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethylsulfanyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Interaction : The compound may act as a modulator for certain receptors, influencing signaling pathways critical for cell proliferation and survival.

Antitumor Activity

Recent studies have indicated that related compounds with similar structural motifs exhibit significant antitumor properties. For instance, a series of benzyl-substituted compounds demonstrated potent activity against various cancer cell lines, with IC50 values ranging from 7.24 µM to 14.12 µM, outperforming standard chemotherapeutics like 5-FU .

Case Studies

- In Vitro Studies : A study evaluated the antitumor effects of several derivatives, including those structurally similar to this compound. Results indicated selective cytotoxicity toward breast and renal cancer cell lines.

- Molecular Docking Studies : Docking simulations revealed that compounds with similar structures bind effectively to the ATP-binding site of key kinases involved in tumor growth regulation, suggesting potential therapeutic applications in oncology.

Research Findings

- Pharmacological Profiles : Compounds with trifluoromethyl and sulfanyl groups have been shown to possess enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

- Toxicology Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further studies are required to establish comprehensive toxicological data.

Q & A

Q. What are the recommended synthesis strategies for (4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine, considering steric hindrance from the trifluoromethylsulfanyl group?

- Methodological Answer : Synthesis of this compound requires multi-step optimization due to steric hindrance from the trifluoromethylsulfanyl group. A plausible approach involves:

- Step 1 : Reacting 4-methylbenzylamine with a trifluoromethylsulfanylmethylpropyl precursor under controlled conditions (e.g., anhydrous, inert atmosphere).

- Step 2 : Protecting the amine group during intermediate stages to avoid unwanted side reactions.

- Step 3 : Purification via column chromatography or recrystallization, validated by spectroscopic methods (NMR, FT-IR).

Key considerations include reaction temperature modulation (e.g., −78°C for sensitive intermediates) and solvent selection (e.g., THF for improved solubility). Experimental design should follow protocols analogous to sulfonamide synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and detect impurities (e.g., residual solvents).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight ([M+H]+ or [M–H]– ions).

- HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

- Elemental Analysis : Validate empirical formula (C, H, N, S content).

Cross-referencing with databases like PubChem or NIST ensures alignment with computed spectral data .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the trifluoromethylsulfanyl group in aqueous environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–S bonds to evaluate hydrolysis susceptibility.

- Molecular Dynamics (MD) : Simulate solvation effects and interactions with nucleophiles (e.g., OH⁻ in basic conditions).

- pKa Prediction Tools : Estimate acidity of the sulfanyl proton to assess stability under physiological pH.

These methods align with studies on fluorinated sulfonamides, where computational models predicted hydrolysis pathways .

Q. What experimental frameworks assess the environmental fate of this compound in aquatic ecosystems?

- Phase 1 (Lab) : Hydrolysis/photolysis studies under controlled pH, UV light, and temperature.

- Phase 2 (Microcosm) : Evaluate biodegradation using OECD 301/302 guidelines (e.g., activated sludge models).

- Phase 3 (Field) : Monitor bioaccumulation in aquatic organisms (e.g., LC-MS/MS quantification in fish tissue).

Data tables from Phase 1 (e.g., half-life at pH 7 vs. pH 9) guide risk assessment for regulatory compliance.

Q. How should researchers resolve contradictions in biological activity data across cell-based assays?

- Methodological Answer :

- Assay Replication : Use ≥3 biological replicates with standardized protocols (e.g., MTT assay for cytotoxicity).

- Control Optimization : Include positive/negative controls (e.g., known inhibitors of amine transporters).

- Data Normalization : Adjust for batch effects (e.g., plate-to-plate variability via Z-score normalization).

Statistical tools (ANOVA, Tukey’s HSD) identify outliers, while dose-response curves (EC₅₀/IC₅₀) clarify potency trends .

Q. What strategies mitigate by-product formation during scale-up synthesis?

- Methodological Answer :

- Reaction Kinetics : Use in-situ FT-IR or Raman spectroscopy to monitor intermediate formation and optimize reaction time.

- Catalyst Screening : Test palladium or nickel catalysts for C–N coupling efficiency.

- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce side reactions.

Pilot-scale trials should follow GMP-like conditions, with impurity profiling via LC-MS .

Safety and Handling

Q. What safety protocols are critical for handling this amine derivative in lab settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Segregate halogenated waste (e.g., trifluoromethyl by-products) for incineration.

Safety Data Sheets (SDS) for analogous compounds (e.g., sulfonyl chlorides) recommend emergency eyewash stations and neutralization protocols for spills .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.